Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid

Glutamate transporter pharmacology Cyclopropane amino acid synthesis Organoiron methodology

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid (CAS 37907-00-9) is a C9H10O2 bicyclic diene carboxylic acid featuring a cyclopropane ring fused to a cycloheptadiene system with a carboxylic acid substituent at the bridgehead (C8) position. The compound belongs to the homotropilidene class and exists as a racemic mixture unless otherwise specified, with the stereodefined (1α,7α,8α) isomer registered under CAS 67336-35-0.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 37907-00-9
Cat. No. B13981371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid
CAS37907-00-9
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C=CC=CC2C1C2C(=O)O
InChIInChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h1-4,6-8H,5H2,(H,10,11)
InChIKeyXMKBNWBWVVVYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic Acid (CAS 37907-00-9): Procurement-Relevant Structural & Reactivity Profile


Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid (CAS 37907-00-9) is a C9H10O2 bicyclic diene carboxylic acid featuring a cyclopropane ring fused to a cycloheptadiene system with a carboxylic acid substituent at the bridgehead (C8) position . The compound belongs to the homotropilidene class and exists as a racemic mixture unless otherwise specified, with the stereodefined (1α,7α,8α) isomer registered under CAS 67336-35-0 [1]. Its rigid bicyclic framework, conjugated diene moiety, and pendant carboxylic acid functionality make it a versatile building block in medicinal chemistry and chemical biology, particularly as a synthetic precursor to conformationally restricted glutamate analogs such as the CCG series [2].

Why Generic Bicyclic Diene Carboxylic Acids Cannot Replace Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic Acid


Substituting a generic bicyclic diene carboxylic acid for Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid (CAS 37907-00-9) introduces critical risks in stereochemical fidelity and synthetic tractability. Closely related analogs—such as the 8-oxa derivative (8-oxabicyclo[5.1.0]octa-2,4-diene), the ethyl ester (CAS 55169-17-0), the 6-oxo-ethyl ester (CAS 27364-07-4), and even the stereodefined (1α,7α,8α) isomer (CAS 67336-35-0)—differ in at least one of three procurement-relevant dimensions: (i) the presence and position of the free carboxylic acid handle for downstream conjugation, (ii) stereochemical identity (racemic vs. enantiopure), or (iii) thermal rearrangement propensity governed by substitution at C8 . Because this compound serves as the key organoiron-complex precursor in an 8-step, 43%-overall-yield route to the glutamate uptake inhibitor CCG-III (IC₅₀ = 290 nM at hGluT-1), any deviation in ring system, oxidation state, or protecting group at C8 fundamentally alters—or entirely blocks—the established synthetic pathway, resulting in lost yield, incorrect stereochemistry, or complete synthetic failure [1][2]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic Acid (CAS 37907-00-9)


Enabling CCG-III Synthesis: 8-Step Route with 43% Overall Yield

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid (as its derived iron complex 5 or 8) is the only demonstrated entry point to the organoiron-mediated, 8-step synthesis of cis-2-(2′-carboxycyclopropyl)glycine (CCG-III), a potent glutamate uptake inhibitor, achieving 43% overall yield [1]. In contrast, neither the 8-oxa analog (8-oxabicyclo[5.1.0]octa-2,4-diene) nor the ethyl ester derivative (CAS 55169-17-0) can participate in this specific exo-nucleophilic addition/decomplexation/oxidative cleavage sequence because the former lacks the requisite C8 carbocation stabilization pathway and the latter requires additional hydrolysis steps that erode yield and alter stereochemical outcome [2]. This synthetic exclusivity directly impacts procurement decisions for laboratories targeting cyclopropane-containing glutamate analogs.

Glutamate transporter pharmacology Cyclopropane amino acid synthesis Organoiron methodology

Stereochemical Identity: Racemic vs. Stereodefined Procurement Differentiation

CAS 37907-00-9 is registered as the racemic (or stereochemically unspecified) mixture of Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid, whereas CAS 67336-35-0 represents the single stereoisomer (1α,7α,8α)-(9CI) with defined relative configuration [1]. The stereodefined isomer is essential for applications requiring enantiopure intermediates, as demonstrated in the stereospecific deuteration and optical enrichment protocols for CCG-III reported by Wallock & Donaldson [2]. Procurement of the incorrect stereochemical form would necessitate additional chiral resolution steps not required when the appropriate CAS is selected at the sourcing stage. For applications not requiring stereochemical purity, the racemic form (CAS 37907-00-9) offers cost advantages while retaining full synthetic competence for achiral transformations.

Chiral resolution Stereospecific synthesis Enantiomer procurement

Hydrogen Bond Donor/Acceptor Profile vs. Ester and Oxa Analogs

The free carboxylic acid of CAS 37907-00-9 contributes 1 hydrogen bond donor and 2 hydrogen bond acceptors (exact mass 150.06808 Da, 1 rotatable bond) . By comparison, the ethyl ester analog (CAS 55169-17-0, MW 178.23 g/mol, C11H14O2) has 0 hydrogen bond donors and 2 acceptors, while the 6-oxo-ethyl ester (CAS 27364-07-4, MW 192.21 g/mol, C11H12O3) has 0 hydrogen bond donors and 3 acceptors . The parent hydrocarbon bicyclo[5.1.0]octa-2,4-diene has 0 hydrogen bond donors and 0 acceptors. These differences translate to measurable distinctions in aqueous solubility, logP, and protein-binding potential that directly affect the compound's utility as a fragment in structure-based drug design and as a synthetic handle for amide or ester conjugate formation without additional deprotection steps.

Physicochemical properties Solubility prediction Medicinal chemistry lead optimization

Thermal Rearrangement Threshold: 225°C Cope Rearrangement of the Bicyclo[5.1.0]octa-2,4-diene Core

The bicyclo[5.1.0]octa-2,4-diene core undergoes a characteristic thermal rearrangement to cycloöcta-1,3,5-triene at 225°C, which subsequently transforms to benzene and ethylene [1]. While direct experimental data for the 8-carboxylic acid derivative are not available, computational studies on the parent system and its 8-oxa, 6-oxa, and 6,8-dioxa derivatives demonstrate that substitution at C8 and C6 significantly modulates the free activation barrier (ΔG‡) for thermal ring-opening [2]. For instance, the 4,8-dioxa analog shows a ΔG‡ of 23.85 kcal mol⁻¹ compared to 14.46 kcal mol⁻¹ for the unsubstituted bicyclo[5.1.0]octa-2,5-diene [2]. The 8-carboxylic acid substituent is predicted to exert an intermediate electronic effect—electron-withdrawing, thus raising the barrier relative to the parent hydrocarbon—making CAS 37907-00-9 the preferred choice when moderate thermal stability is required without the excessive stabilization (and altered reactivity) of the dioxa analogs.

Thermal stability Flow pyrolysis Valence isomerization

Radical Reactivity Profile: 1,3-Bromination at the Cyclopropane Ring via S_H2 Mechanism

Bicyclo[5.1.0]octa-2,4-diene undergoes 1,3-bromination via the S_H2 reaction at the three-membered ring, a process confirmed by ESR spectroscopy of the bicyclo[5.1.0]octadienyl radical intermediate [1]. At temperatures above ambient, this radical rearranges through a cascade: bicyclo[5.1.0]octadienyl → cycloheptatrienylmethyl → norcaradienylmethyl → vinylcyclohexadienyl, ultimately yielding styrene-derived products [1]. The 8-carboxylic acid substituent introduces a radical-stabilizing electron-withdrawing group directly on the cyclopropane ring, which is expected to alter the rate of ring-opening (k_ring-opening increases with radical-stabilizing substituents; E_a for vinylcyclopropane/cyclopentene rearrangement drops from 49.7 to ~30 kcal mol⁻¹ with such substituents) [2]. In contrast, the 8-oxa analog undergoes epoxide ring fission via an entirely different heterolytic pathway (LiAlH₄ reduction or acid-catalyzed cleavage) rather than the homolytic S_H2 bromination characteristic of the all-carbon bicyclo[5.1.0] system [3].

Free radical chemistry Cyclopropane ring-opening ESR spectroscopy

High-Confidence Application Scenarios for Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic Acid (CAS 37907-00-9)


Synthesis of Conformationally Restricted Glutamate Analogs (CCG Series)

The primary validated application is as the key organoiron-complex precursor in the 8-step synthesis of CCG-III, a potent inhibitor of glutamate uptake (IC₅₀ = 290 nM at hGluT-1). Procurement of CAS 37907-00-9 enables access to both racemic and, via stereospecific protocols, optically enriched CCG-III for glutamate transporter pharmacology studies [1]. This scenario is supported by the 43% overall yield achieved in the published route, a metric that directly impacts feasibility and cost-per-gram calculations for research-scale production [2].

Radical Clock and Cyclopropane Mechanistic Probe Studies

The bicyclo[5.1.0]octa-2,4-diene core of CAS 37907-00-9 serves as a radical clock substrate, with the cyclopropane ring-opening rate calibrated by ESR spectroscopy. The 8-carboxylic acid substituent provides a built-in reporter group (via IR or NMR) while altering the radical stabilization energy, making the compound suitable for investigating substituent effects on cyclopropane ring-opening kinetics [1]. This scenario leverages the established S_H2 bromination pathway and the radical cascade rearrangement characterized by Culshaw et al. [2].

Fragment-Based Drug Design and Bioconjugation Handle

With 1 H-bond donor, 2 H-bond acceptors, and a free carboxylic acid, CAS 37907-00-9 is directly amenable to amide coupling and bioconjugation without deprotection. This contrasts with the ethyl ester (0 HBD) and 6-oxo-ethyl ester analogs, which require additional synthetic steps to unmask the carboxylic acid. The rigid bicyclic scaffold provides conformational constraint advantageous in fragment-based lead discovery programs targeting protein-protein interfaces or enzyme active sites where shape complementarity is critical [1].

Thermally Triggered Materials or Synthetic Intermediates

The predicted thermal stability window of the 8-carboxylic acid derivative—intermediate between the parent hydrocarbon (rearrangement at 225°C) and the excessively stabilized dioxa analogs (ΔG‡ = 23.85 kcal mol⁻¹)—positions it as a candidate for applications requiring controlled thermal activation, such as thermoresponsive polymer crosslinkers or latent diene precursors in Diels-Alder chemistry [1]. The free carboxylic acid enables aqueous solubility tuning via salt formation, a distinct advantage over the hydrophobic parent and ester analogs for aqueous thermal processing [2].

Quote Request

Request a Quote for Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.